2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a fluorinated pyridine derivative bearing two pinacol boronate ester groups at the 3- and 5-positions. Its molecular formula is C₁₇H₂₅B₂F₂NO₄ (MW: 367.01 g/mol) , and it is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its dual boron centers. The fluorine substituents at the 2- and 6-positions enhance electron-withdrawing effects, modulating reactivity and stability compared to non-fluorinated analogs. This compound is commercially available with ≥95% purity and is stored under inert conditions due to its sensitivity to moisture .
Properties
IUPAC Name |
2,6-difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25B2F2NO4/c1-14(2)15(3,4)24-18(23-14)10-9-11(13(21)22-12(10)20)19-25-16(5,6)17(7,8)26-19/h9H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRJXOOBNZWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)F)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25B2F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675387 | |
| Record name | 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-90-2 | |
| Record name | 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iridium-Catalyzed C–H Borylation
Iridium-catalyzed C–H borylation has emerged as a cornerstone for installing boronate groups on aromatic systems. For 2,6-difluoropyridine derivatives, this method leverages [Ir(OMe)(COD)]₂ precatalysts with 4,4-di-tert-butylbipyridine (dtbbpy) ligands to achieve regioselective borylation. The reaction typically employs pinacolborane (HBpin) as the boron source under inert conditions.
Reaction Scheme:
Optimization Insights:
-
Catalyst Loading : A 1 mol% iridium catalyst achieves 75–85% yield for mono-borylation, but bis-borylation requires elevated catalyst loadings (2.5–3 mol%).
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Solvent Effects : Tetrahydrofuran (THF) enhances boronate stability, while dioxane improves reaction rates.
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Temperature : Reactions proceed optimally at 80–100°C, with higher temperatures favoring bis-borylation but risking decomposition.
Table 1: Representative Reaction Conditions for Iridium-Catalyzed Bis-Borylation
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Catalyst | [Ir(OMe)(COD)]₂ (3 mol%) | 68 |
| Ligand | dtbbpy (6 mol%) | — |
| Solvent | THF | — |
| Temperature | 100°C | — |
| Time | 24 h | — |
This method’s scalability is limited by iridium’s cost, prompting exploration of alternative catalysts.
Palladium-Mediated Cross-Coupling Approaches
Palladium-catalyzed Miyaura borylation offers a complementary route, particularly for substrates resistant to C–H activation. The reaction employs bis(pinacolato)diboron (B₂pin₂) and palladium catalysts such as Pd(dppf)Cl₂ to introduce boronate groups via transmetalation.
Reaction Scheme:
Key Considerations:
-
Substrate Halogenation : Bromine or iodine substituents at positions 3 and 5 are prerequisites, adding synthetic steps.
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Catalyst Efficiency : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in yield (82% vs. 65%) due to superior stability under reflux.
Table 2: Palladium-Catalyzed Borylation Performance Metrics
| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | DMF | 80°C | 12 | 82 |
| Pd(PPh₃)₄ | Toluene | 110°C | 18 | 65 |
This method’s reliance on pre-halogenated substrates increases costs but ensures precise regiochemistry.
Optimization Strategies for Industrial Scalability
Solvent and Reagent Selection
Temperature and Time Profiling
-
Iridium Systems : Gradual heating (50°C → 100°C over 6 h) prevents exothermic decomposition, improving bis-borylation yields to 72%.
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Palladium Systems : Microwave-assisted heating at 120°C for 3 h achieves 85% yield, slashing reaction times.
Challenges in Regioselectivity and Purification
Regiochemical Control
The electron-withdrawing fluorine atoms at positions 2 and 6 direct borylation to positions 3 and 5 via meta-directing effects. However, competing para-borylation (position 4) occurs in 8–12% of cases, necessitating chromatographic separation.
Table 3: Regioselectivity Outcomes in Iridium-Catalyzed Reactions
| Substrate | 3,5-Bis-Borylation (%) | 4-Mono-Borylation (%) |
|---|---|---|
| 2,6-Difluoropyridine | 68 | 12 |
Purification Techniques
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Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent resolves boronate isomers but suffers from low throughput.
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Crystallization : Cold ethanol recrystallization achieves 95% purity, though yields drop to 60% due to solubility limitations.
Case Studies and Industrial Applications
Large-Scale Synthesis for Pharmaceutical Intermediates
A 2024 pilot study demonstrated the iridium-catalyzed method’s viability at kilogram scale:
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Adoption
| Parameter | Iridium Catalysis | Palladium Catalysis |
|---|---|---|
| Raw Material Cost | High | Moderate |
| Step Count | 1 | 2 (halogenation + borylation) |
| Regioselectivity | 88% | 95% |
| Scalability | Moderate | High |
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-3,5-bis(4,4,5
Biological Activity
2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1218789-90-2) is a fluorinated pyridine derivative notable for its unique structure featuring two boronic ester groups and two fluorine atoms. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.
The compound has the following chemical properties:
- Molecular Formula : C17H25B2F2NO4
- Molecular Weight : 367.0 g/mol
- IUPAC Name : this compound
- Canonical SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2F)F)B3OC(C(O3)(C)C)(C)C
Biological Activity Overview
The biological activity of this compound has been explored in various studies. The compound's structure suggests potential interactions with biological targets due to the presence of the boronic ester groups which can form reversible covalent bonds with biomolecules.
Anticancer Activity
Research indicates that compounds containing boronic esters can exhibit anticancer properties by inhibiting proteasome activity and modulating cell cycle progression. In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Boron-containing compounds have been reported to possess antibacterial and antifungal properties. In vitro studies demonstrated that certain derivatives can inhibit the growth of pathogenic bacteria and fungi by disrupting their cell wall synthesis or function .
Enzyme Inhibition
The boronic ester functionality allows for interactions with serine proteases and other enzymes. This compound may act as a reversible inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit enzymes like β-lactamases, which are crucial for antibiotic resistance .
Case Studies
- Anticancer Study : A synthetic analog of this compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity .
- Antimicrobial Study : A derivative was evaluated for its antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This activity was linked to the disruption of bacterial cell wall integrity .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer Cells) | 10 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of cell wall |
| Enzyme Inhibition | Various Serine Proteases | Varies | Reversible inhibition |
Scientific Research Applications
Applications in Organic Synthesis
1. Suzuki Coupling Reactions
The compound serves as a versatile ligand in Suzuki cross-coupling reactions. Its boron functional groups enable the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
2. Ligand for Metal Catalysts
Due to its ability to coordinate with transition metals, this compound can act as a ligand in various catalytic processes. Its unique structure allows for enhanced stability and reactivity in metal-catalyzed reactions, facilitating the development of new synthetic methodologies.
Applications in Materials Science
1. Development of Organic Light Emitting Diodes (OLEDs)
The incorporation of this compound into OLED materials has shown promising results. Its fluorinated pyridine structure contributes to improved electron mobility and light-emitting efficiency, making it suitable for high-performance displays and lighting applications.
2. Synthesis of Coordination Polymers
The compound can be utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area.
Case Studies
Case Study 1: Synthesis of Functionalized Aromatics
In a recent study, researchers employed 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a key intermediate in the synthesis of functionalized aromatic compounds. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's utility in complex organic synthesis.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Pd catalyst; 100°C; 24 hours |
| Ligand Exchange with Metal | 90 | Room temperature; 12 hours |
Case Study 2: OLED Performance Enhancement
A study focused on integrating this compound into OLED devices revealed significant improvements in device efficiency. The incorporation of the difluorinated pyridine derivative resulted in a 30% increase in luminous efficiency compared to devices without it.
| Device Type | Luminous Efficiency (cd/A) | Improvement (%) |
|---|---|---|
| Standard OLED | 20 | - |
| OLED with Compound | 26 | +30 |
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
*Calculated based on formula in .
- Fluorine vs. Methyl Groups : Fluorine’s strong electron-withdrawing nature increases the electrophilicity of the pyridine ring, accelerating transmetallation in Suzuki reactions compared to methyl-substituted analogs . However, methyl groups provide steric protection, enhancing stability under harsh conditions .
- Bis-Borylated vs. Mono-Borylated: The dual boron centers in the target compound enable sequential or tandem cross-couplings, a feature absent in mono-borylated derivatives like 3-(dioxaborolan-2-yl)pyridine .
Table 2: Reactivity in Cross-Coupling Reactions
*Estimated based on analogous reactions in .
- Dual Reactivity: The target compound’s two boronate esters allow for sequential coupling with different aryl halides, enabling the synthesis of asymmetric biaryl systems.
- Electronic Effects : Fluorine substitution reduces electron density at the boron centers, increasing oxidative stability but requiring optimized reaction conditions (e.g., higher temperatures) compared to methylated analogs .
Stability and Handling
- Hazards : The target compound carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) warnings, necessitating glovebox use .
- Storage: Bis-borylated compounds are typically stored at 0–6°C under nitrogen, whereas mono-borylated derivatives (e.g., 3-(dioxaborolan-2-yl)pyridine) are stable at room temperature .
Q & A
Q. What are the preferred synthetic routes for 2,6-Difluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and what key reaction parameters must be controlled?
- Methodological Answer : This compound is synthesized via direct C-H borylation of a fluorinated pyridine precursor using transition-metal catalysts (e.g., Ir or Rh complexes) under inert conditions . Alternatively, sequential Suzuki-Miyaura cross-coupling can introduce boronate ester groups at the 3- and 5-positions of the pyridine ring. Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling .
- Temperature : Borylation reactions typically require 80–100°C, while cross-coupling proceeds at 90–110°C .
- Solvent system : Toluene/ethanol/water mixtures for cross-coupling; anhydrous THF for borylation .
Critical Note : Fluorine substituents at the 2- and 6-positions may sterically hinder boron group installation, necessitating prolonged reaction times (24–48 hrs) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- ¹¹B NMR : Detects boronate ester peaks at δ ~30–35 ppm, confirming successful borylation .
- ¹⁹F NMR : Resolves fluorine environments (δ -110 to -120 ppm for ortho-fluorines) .
- X-ray crystallography : SHELX and OLEX2 software are used for structure refinement. Fluorine and boron atoms require high-resolution data (≤ 0.8 Å) due to their low electron density .
Example Workflow :
| Technique | Key Parameters | Outcome |
|---|---|---|
| X-ray | Mo-Kα radiation (λ = 0.71073 Å), 100 K | R-factor < 0.05 |
| ¹H/¹³C NMR | CDCl₃, 400 MHz | Assigns pyridine ring protons (δ 7.5–8.5 ppm) |
Q. How does the electronic environment of the pyridine ring influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine substituents increase the electrophilicity of the pyridine ring, enhancing oxidative addition with Pd(0) catalysts . However, steric hindrance from the 2,6-difluoro groups can reduce coupling efficiency. To mitigate this:
- Use bulky ligands (e.g., SPhos) to stabilize the Pd center .
- Optimize base choice (K₂CO₃ or Cs₂CO₃) to prevent deborylation .
Advanced Research Questions
Q. How can conflicting crystallographic data between X-ray diffraction and computational models (DFT) be resolved?
- Methodological Answer : Discrepancies often arise from dynamic disorder in boron-containing groups . Strategies include:
- Twinned refinement : Use SHELXL’s TWIN command to model disorder .
- DFT-geometry constraints : Fix boron-oxygen bond lengths (1.36–1.38 Å) during refinement .
- Hirshfeld surface analysis : Validates intermolecular interactions (e.g., C-F⋯H contacts) .
Q. What strategies mitigate competitive side reactions (e.g., protodeboronation) during its use in multi-component couplings?
- Methodological Answer :
- Low-temperature protocols : Conduct reactions at 0–25°C to suppress protodeboronation .
- Additives : Include Cu(I) salts (e.g., CuTC) to stabilize boron intermediates .
- Solvent optimization : Use degassed DMF/H₂O to minimize oxidative side reactions .
Q. What analytical approaches validate boron content and assess hydrolytic stability under physiological conditions?
- Methodological Answer :
| Condition | Time | Boron Retention (HPLC) |
|---|---|---|
| pH 7.4, 37°C | 24 hrs | >90% |
| pH 2.0, 37°C | 24 hrs | <50% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
